Biotin-PEG2-methyl ethanethioate

PROTAC linker ADC linker PEG spacer

Researchers synthesizing ADCs or PROTACs often face limitations with non-cleavable biotin linkers that prevent payload release. Biotin-PEG2-methyl ethanethioate addresses this with a thioester-based cleavable linker, precise PEG2 spacer (MW 433.6 g/mol), and a masked thiol for orthogonal conjugation. • Cleavable thioester bond enables traceless biotin removal under intracellular reducing conditions. • PEG2 spacer (vs. PEG3/PEG4) provides shorter inter-ligand distance for efficient ubiquitination. • Soluble in DMSO/DMF; suitable for anhydrous biotinylation of hydrophobic molecules. • ≥98% purity; powder stored at -20°C; shipped with blue ice.

Molecular Formula C18H31N3O5S2
Molecular Weight 433.6 g/mol
Cat. No. B12421390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG2-methyl ethanethioate
Molecular FormulaC18H31N3O5S2
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCC(=O)SCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C18H31N3O5S2/c1-13(22)27-11-10-26-9-8-25-7-6-19-16(23)5-3-2-4-15-17-14(12-28-15)20-18(24)21-17/h14-15,17H,2-12H2,1H3,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1
InChIKeyYLSPLOAAMQPYEH-ZOBUZTSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG2-methyl ethanethioate Specifications


Biotin-PEG2-methyl ethanethioate (CAS not assigned, MW 433.6 g/mol) is a heterobifunctional linker comprising a biotin moiety, a two-unit polyethylene glycol (PEG2) spacer, and a terminal S-methyl ethanethioate (protected thiol) group [1]. It is classified as a cleavable ADC linker and a PEG-based PROTAC linker, designed for bioconjugation and targeted protein degradation applications . The compound is characterized by a computed XLogP3-AA of 0.2, 3 hydrogen bond donors, 7 hydrogen bond acceptors, and 15 rotatable bonds [1].

Why Biotin-PEG2-methyl ethanethioate Is Irreplaceable


Biotin-PEG2-methyl ethanethioate differs fundamentally from in-class analogs such as Biotin-PEG2-amine, Biotin-PEG2-acid, and Biotin-PEG2-maleimide due to its thioester-based cleavable linker chemistry, precise PEG2 spacer length (versus PEG3 or PEG4), and solubility profile tailored for organic-phase conjugation workflows . Substituting with a non-cleavable analog (e.g., Biotin-PEG2-acid or Biotin-PEG2-amine) would prevent downstream release of the biotin tag or cytotoxic payload, while using a PEG3 variant (e.g., Biotin-PEG3-methyl ethanethioate) alters molecular dimensions and may impact biotin-avidin binding kinetics or intracellular trafficking [1]. The quantitative evidence below delineates these critical differentiators.

Quantitative Differentiation from Analogs


PEG2 vs. PEG3 Spacer Length and Molecular Weight

Biotin-PEG2-methyl ethanethioate contains precisely two ethylene glycol repeat units, resulting in a molecular weight of 433.6 g/mol [1]. In contrast, the PEG3 analog Biotin-PEG3-methyl ethanethioate incorporates three PEG units and has a molecular weight of 477.6 g/mol [2]. This difference of 44.0 g/mol (approximately one -OCH₂CH₂- unit) directly affects the hydrodynamic radius and flexibility of the conjugated construct, which may influence target protein degradation efficiency in PROTAC applications where optimal linker length is critical for ternary complex formation [3].

PROTAC linker ADC linker PEG spacer

Cleavable Thioester vs. Non-Cleavable Linkers

Biotin-PEG2-methyl ethanethioate features an S-methyl ethanethioate (thioester) group that is cleavable under reducing or hydrolytic conditions, enabling traceless release of conjugated cargo . In contrast, Biotin-PEG2-acid and Biotin-PEG2-amine form stable amide bonds upon conjugation and are explicitly classified as non-cleavable linkers . Biotin-PEG2-maleimide forms an irreversible thioether bond with sulfhydryl groups, also rendering it non-cleavable .

ADC linker cleavable linker bioconjugation

Organic Solvent vs. Aqueous Solubility

Biotin-PEG2-methyl ethanethioate is soluble in organic solvents such as DMSO and DMF, but exhibits limited aqueous solubility . This contrasts with Biotin-PEG2-amine, which is explicitly described as water-soluble [1], and Biotin-PEG2-acid, which is soluble in both water and DMSO [2].

solubility DMSO bioconjugation

Protected Thiol vs. Amine, Carboxyl, and Maleimide

The S-methyl ethanethioate group of Biotin-PEG2-methyl ethanethioate is a protected thiol that can be deprotected to generate a free sulfhydryl for subsequent conjugation to maleimides, iodoacetamides, or other thiol-reactive groups . In contrast, Biotin-PEG2-amine provides a primary amine (pKa ~10.6) for carboxylate coupling ; Biotin-PEG2-acid provides a carboxyl group (pKa ~4.5) for amine coupling ; and Biotin-PEG2-maleimide provides a maleimide group that reacts directly with free thiols at pH 6.5-7.5 .

thiol protection bioconjugation site-specific labeling

Hydrogen Bond Profile and Membrane Permeability

Biotin-PEG2-methyl ethanethioate possesses 3 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA), with a computed XLogP3-AA of 0.2 [1]. In comparison, Biotin-PEG2-amine has 4 HBD and 6 HBA (XLogP3 -1.2) [2], while Biotin-PEG2-acid has 3 HBD and 7 HBA (XLogP3 not reported but expected similar) [3].

drug-likeness PROTAC permeability

Validated Application Scenarios


Cleavable ADC Linker for Reversible Biotinylation

Biotin-PEG2-methyl ethanethioate is explicitly designed as a cleavable ADC linker containing two PEG units, enabling the synthesis of antibody-drug conjugates where the cytotoxic payload can be released from the biotin tag upon exposure to intracellular reducing conditions . Its cleavable thioester bond is a prerequisite for applications requiring traceless detachment of the biotin moiety, such as reversible cell surface labeling or conditional payload activation.

PROTAC Linker with PEG2 Spacer

As a PEG-based PROTAC linker, Biotin-PEG2-methyl ethanethioate provides a precise 2-unit PEG spacer (MW 433.6 g/mol) that has been specifically cataloged for PROTAC synthesis . In contrast to PEG3 or longer analogs, the PEG2 spacer offers reduced conformational flexibility and a shorter inter-ligand distance, which may be advantageous for target-E3 ligase pairs where close proximity is required for efficient ubiquitination and degradation.

Protected Thiol for Orthogonal Bioconjugation

The S-methyl ethanethioate group serves as a masked thiol, allowing researchers to perform amine- or carboxyl-directed conjugation steps without thiol interference, then subsequently deprotect to reveal a free sulfhydryl for maleimide or iodoacetyl coupling . This orthogonal protection strategy is essential for constructing heterobifunctional conjugates with defined architecture, such as biotinylated peptide-drug conjugates or site-specifically labeled antibodies.

Organic-Phase Biotinylation for Hydrophobic Molecules

Due to its solubility in DMSO and DMF and limited aqueous solubility, Biotin-PEG2-methyl ethanethioate is particularly suited for biotinylation of hydrophobic small molecules, lipids, or peptides that require anhydrous reaction conditions to prevent hydrolysis of activated esters or other moisture-sensitive intermediates . This property distinguishes it from water-soluble biotin-PEG-amine reagents that are incompatible with strictly anhydrous protocols.

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